molecular formula C13H16O3S B420320 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one CAS No. 14195-09-6

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one

Cat. No.: B420320
CAS No.: 14195-09-6
M. Wt: 252.33g/mol
InChI Key: AAACOSUXEVDPSL-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-methylbenzenesulfonyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzenesulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenylsulfonyl)cyclohexanone
  • 2-(4-Methylbenzenesulfonyl)cyclopentanone
  • 2-(4-Methylbenzenesulfonyl)cycloheptanone

Uniqueness

2-(4-Methylbenzenesulfonyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the cyclohexanone ring and the 4-methylbenzenesulfonyl group allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACOSUXEVDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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